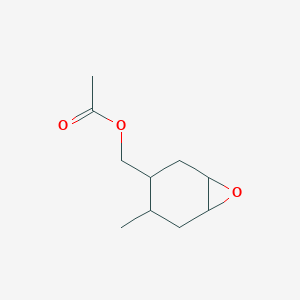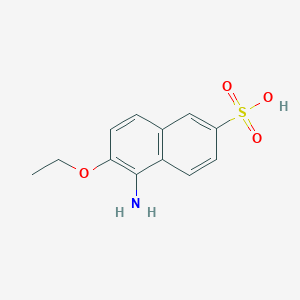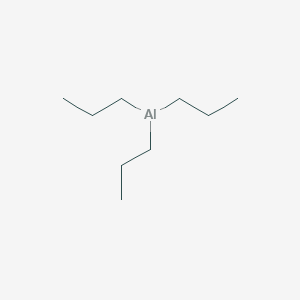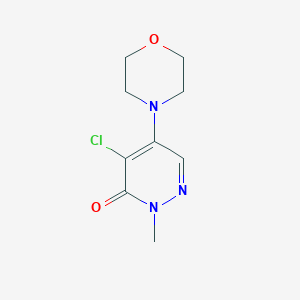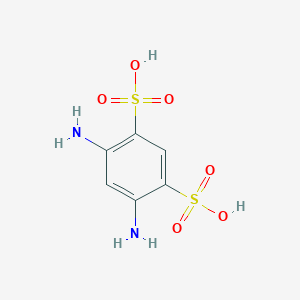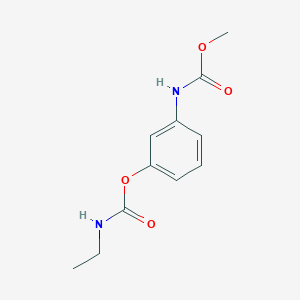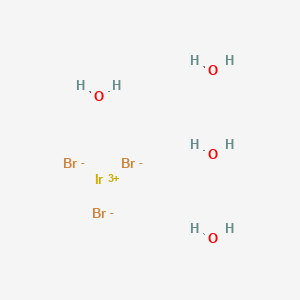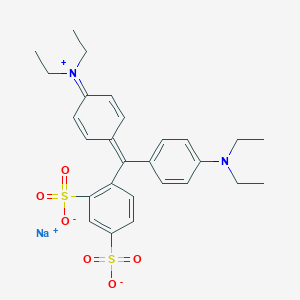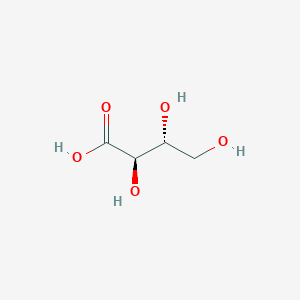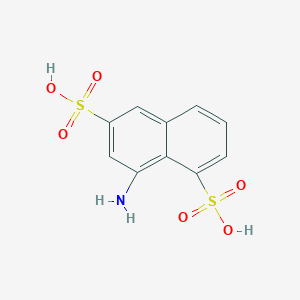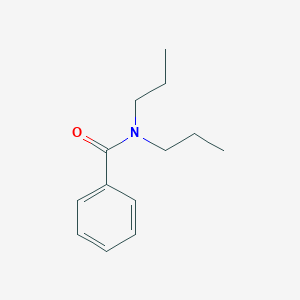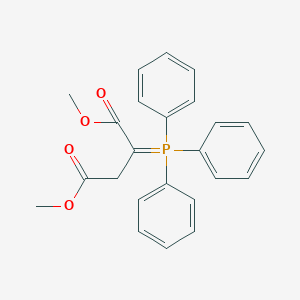
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester, commonly known as dimethyl fumarate (DMF), is an organic compound used in various fields of scientific research. DMF is a white crystalline powder that is soluble in water and has a fruity odor. It is commonly used in the synthesis of polymers, as a flavoring agent, and as a pharmaceutical intermediate. In recent years, DMF has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Efectos Bioquímicos Y Fisiológicos
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its immunomodulatory effects, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have antioxidant and anti-inflammatory effects. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also readily available and relatively inexpensive. However, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has some limitations. It is highly reactive and can react with a variety of compounds, which can make it difficult to work with in some experiments. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also toxic and must be handled with care.
Direcciones Futuras
There are several future directions for research on Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. One area of interest is the development of new therapeutic applications for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has shown promise in the treatment of various diseases, and further research is needed to fully understand its potential. Another area of interest is the development of new synthesis methods for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Current methods are relatively inefficient, and there is a need for more sustainable and cost-effective methods. Finally, there is a need for further research on the mechanism of action of Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. While some progress has been made in understanding its effects, much remains unknown.
Métodos De Síntesis
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester can be synthesized through various methods, including the reaction of fumaric acid with methanol in the presence of a catalyst, or through the esterification of fumaric acid with methanol in the presence of a dehydrating agent. The latter method is commonly used in industrial production.
Aplicaciones Científicas De Investigación
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising therapeutic agent for autoimmune diseases.
Propiedades
Número CAS |
1104-78-5 |
|---|---|
Nombre del producto |
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester |
Fórmula molecular |
C24H23O4P |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
dimethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C24H23O4P/c1-27-23(25)18-22(24(26)28-2)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
Clave InChI |
QPWAALDFLDDMIK-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



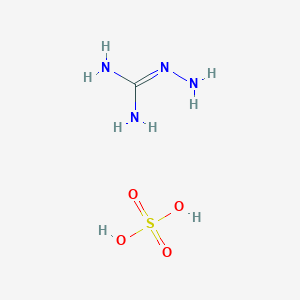
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
